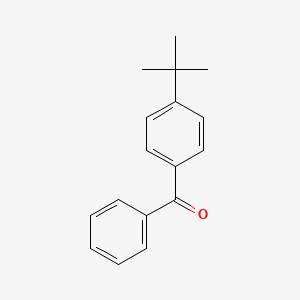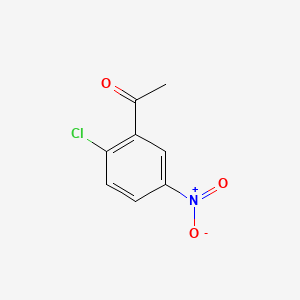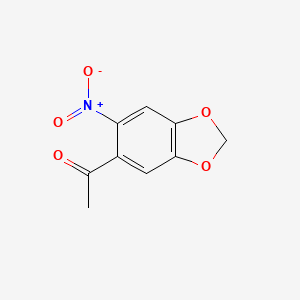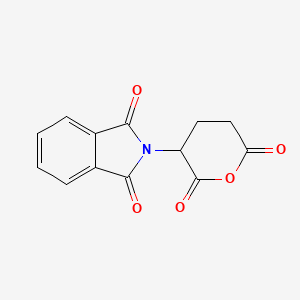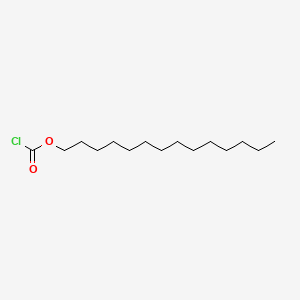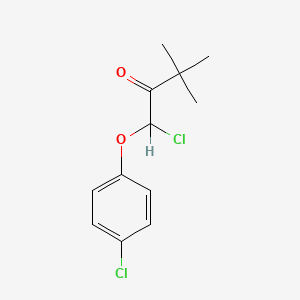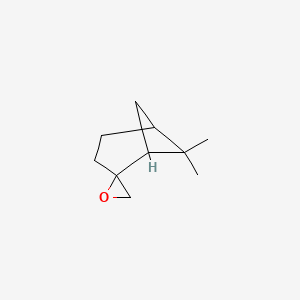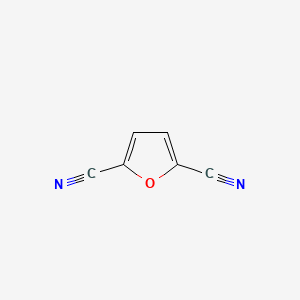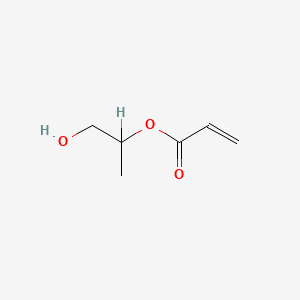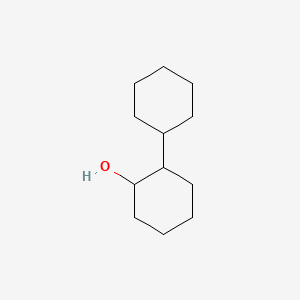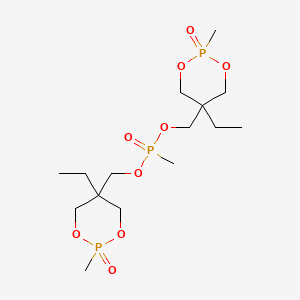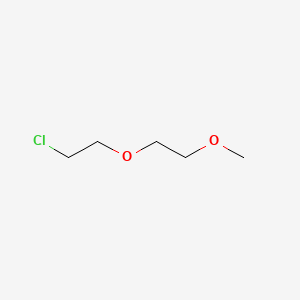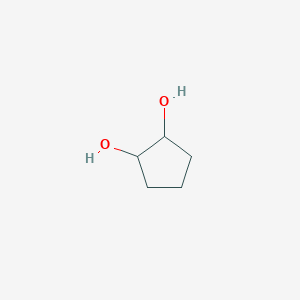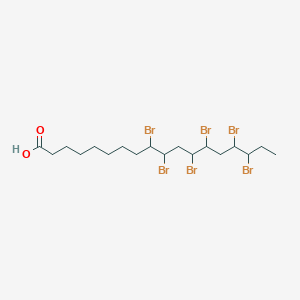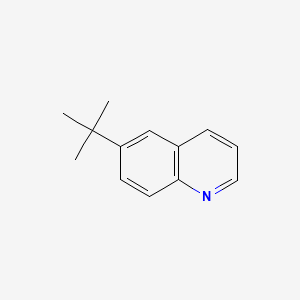
6-tert-Butylquinoline
Vue d'ensemble
Description
6-tert-Butylquinoline is a fine chemical with the CAS number 68141-13-9 . It has a molecular formula of C13H15N and a molar mass of 185.26 .
Molecular Structure Analysis
The molecular structure of 6-tert-Butylquinoline is represented by the formula C13H15N . The InChI code for the compound is 1S/C13H15N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-9H,1-3H3 .Physical And Chemical Properties Analysis
6-tert-Butylquinoline is a liquid at room temperature . It has a specific gravity of 1.01 and a refractive index of 1.58 .Applications De Recherche Scientifique
Antimalarial Drug Development
N-tert-Butyl isoquine, a derivative of 4-aminoquinoline, was designed and developed for its antimalarial properties. It showed promising activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This molecule was synthesized through a two-step procedure from affordable starting materials and underwent a complete preclinical development program. Its comparison with chloroquine and amodiaquine helped establish the first preclinical dossier for the 4-aminoquinoline antimalarial class, providing critical information for future antimalarial drug development (O’Neill et al., 2009).
Synthesis of Metal Complexes
Complexes of tetra(6-tert-butyl-2,3-quinolino)porphyrazine with various metals like Cu, Co, Zn, and Ni were synthesized for the first time. These were created by template tetramerization of derivatives of 6-tert-butylquinoline-2,3-dicarboxylic acid, soluble in hydrophobic liquids. This synthesis is significant for the development of novel compounds with potential applications in various fields (Efimova et al., 2008).
Marine Drug Synthesis
In the context of marine drugs, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, an intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, was achieved. This compound could be vital for understanding the structural-activity relationships of these antitumor antibiotics, potentially leading to new therapeutic agents (Li et al., 2013).
Organic Chemistry: Novel Reagents
1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) was developed as a novel tert-butoxycarbonylation reagent for amines and phenols. Its use in organic synthesis is significant for chemoselective reactions under mild conditions, showcasing its utility in the field of organic chemistry (Ouchi et al., 2002).
Cardiovascular Research
Tert-butylhydroquinone, as an antioxidant, was studied for its potential to lower blood pressure in AngII-induced hypertension in mice. It was found to activate endothelial nitric oxide synthase (eNOS) and prevent endothelial dysfunction. This research opens avenues for using such compounds in the treatment of hypertension and related cardiovascular conditions (Xu et al., 2016).
Safety And Hazards
6-tert-Butylquinoline may cause skin irritation and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash with water and soap thoroughly after handling . In case of eye irritation, it’s advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
6-tert-butylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWWJQGHKGXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9071187 | |
| Record name | 6-tert-Butylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9071187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butylquinoline | |
CAS RN |
68141-13-9 | |
| Record name | 6-tert-Butylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68141-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-tert-Butylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9071187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

